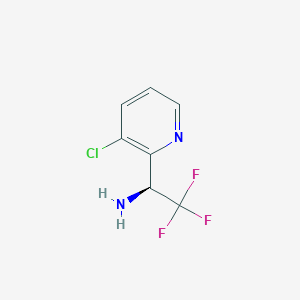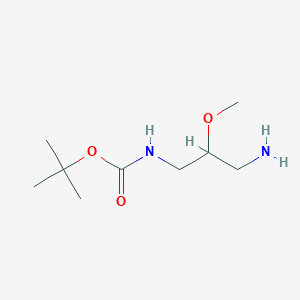
N1-Boc-2-methoxy-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Boc-2-methoxy-1,3-propanediamine is an organic compound with the molecular formula C8H18N2O2. It is a derivative of 1,3-propanediamine, where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group, and the other amino group is substituted with a methoxy group. This compound is commonly used in organic synthesis as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Boc-2-methoxy-1,3-propanediamine typically involves the protection of 1,3-propanediamine with a Boc group followed by the introduction of a methoxy group. One common method includes:
Protection of 1,3-propanediamine: Reacting 1,3-propanediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-1,3-propanediamine.
Methoxylation: Introducing the methoxy group through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection: Using large quantities of di-tert-butyl dicarbonate and 1,3-propanediamine in industrial reactors.
Continuous flow methoxylation: Employing continuous flow reactors for the methoxylation step to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N1-Boc-2-methoxy-1,3-propanediamine undergoes various chemical reactions, including:
Substitution reactions: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Deprotection reactions: The Boc group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkyl halides and nucleophiles such as thiols or amines. Typical conditions involve the use of solvents like dichloromethane and catalysts such as palladium.
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products
Substitution reactions: Depending on the nucleophile used, products can include various substituted amines.
Deprotection reactions: The primary product is 2-methoxy-1,3-propanediamine.
Wissenschaftliche Forschungsanwendungen
N1-Boc-2-methoxy-1,3-propanediamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1-Boc-2-methoxy-1,3-propanediamine involves its role as a protected diamine. The Boc group protects the amino functionality during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical and chemical processes, targeting specific molecular pathways and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-1,3-propanediamine: Similar structure but lacks the methoxy group.
N-Boc-2-methyl-1,3-propanediamine: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
N1-Boc-2-methoxy-1,3-propanediamine is unique due to the presence of both the Boc-protected amine and the methoxy group, which provides distinct reactivity and selectivity in synthetic applications. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C9H20N2O3 |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
tert-butyl N-(3-amino-2-methoxypropyl)carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-6-7(5-10)13-4/h7H,5-6,10H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
HDQAJSYZUGORCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


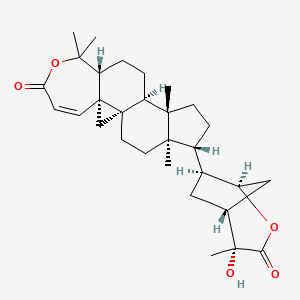
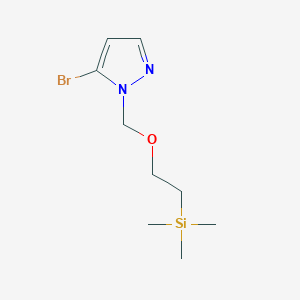
![3-[(Benzyloxy)methyl]piperidine](/img/structure/B13030971.png)
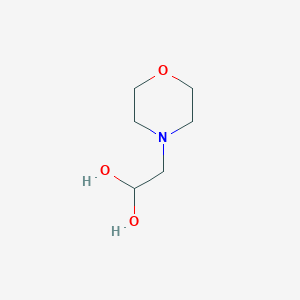

![tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate](/img/structure/B13031006.png)
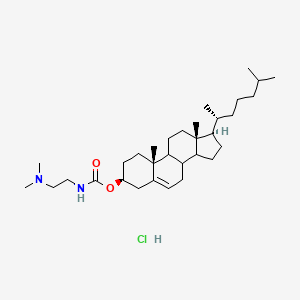
![2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13031015.png)
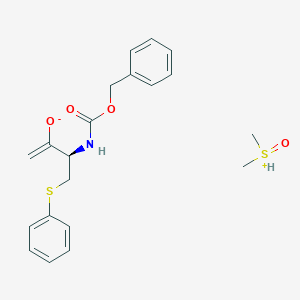
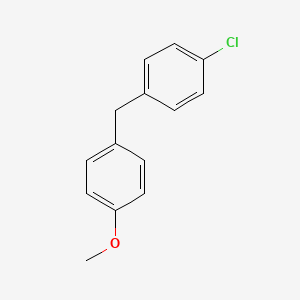

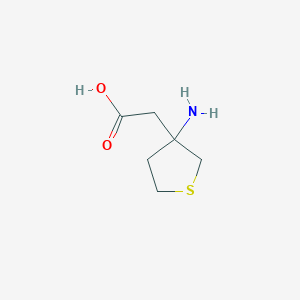
![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B13031027.png)
